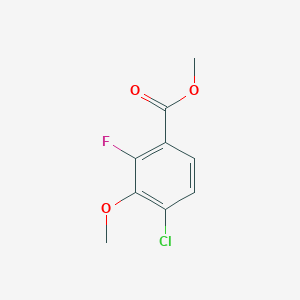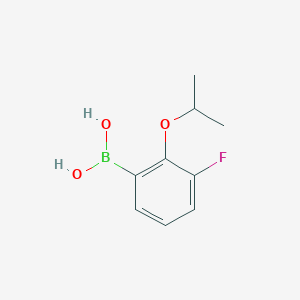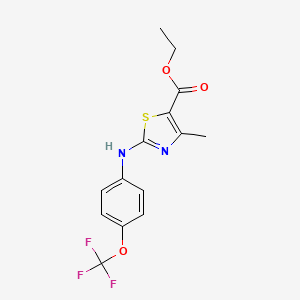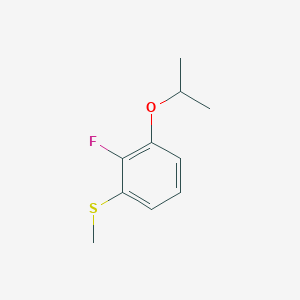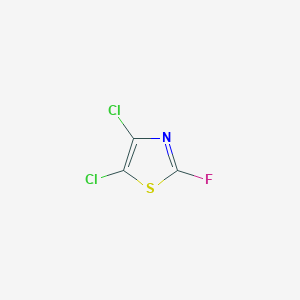
2,6-Dimethylphenyl ethyl sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethylphenyl ethyl sulfide is a volatile organic sulfur compound with the molecular formula C10H14S and a molecular weight of 166.29 g/mol. This compound is characterized by its distinct odor resembling garlic or onion and is found in plant cuticles.
准备方法
2,6-Dimethylphenyl ethyl sulfide can be synthesized through several methods. One common method involves the reaction of 2,6-dimethylphenylacetyl chloride with sodium sulfide or sodium hydrogen sulfide in the presence of a base. Another method includes the reaction of 2,6-dimethylphenethyl chloride with sulfur or sulfur monochloride in the presence of anhydrous aluminum chloride. These reactions typically require controlled conditions to ensure the desired product is obtained with high purity and yield.
化学反应分析
2,6-Dimethylphenyl ethyl sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions . Substitution reactions often involve halogenating agents such as chlorine or bromine . The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include oxidized or reduced forms of the original compound, as well as halogenated derivatives .
科学研究应用
2,6-Dimethylphenyl ethyl sulfide has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a building block for more complex molecules. In biology, it has been studied for its role as an attractant for parasitic nematodes associated with crop pests. In medicine, it is being investigated for its potential therapeutic applications, although it is not yet approved for human or veterinary use. In industry, it is used in the production of various chemical products and as a component in chemical warfare agents like mustard gas.
作用机制
The mechanism of action of 2,6-Dimethylphenyl ethyl sulfide involves its interaction with molecular targets and pathways within biological systems. It is known to exert its effects through the formation of reactive intermediates that can interact with cellular components . These interactions can lead to various biological responses, including changes in cellular signaling pathways and alterations in gene expression . The specific molecular targets and pathways involved depend on the context in which the compound is used and the specific biological system being studied .
相似化合物的比较
2,6-Dimethylphenyl ethyl sulfide can be compared with other similar compounds, such as 2,6-dimethyl aniline, 2,6-xylidine, and 2-ethyl aniline . These compounds share structural similarities with this compound but differ in their chemical properties and reactivity . For example, 2,6-dimethyl aniline and 2,6-xylidine are known for their use in the synthesis of dyes and pigments, while 2-ethyl aniline is used in the production of pharmaceuticals . The uniqueness of this compound lies in its specific combination of a phenyl ring, ethyl group, and sulfide group, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
2-ethylsulfanyl-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S/c1-4-11-10-8(2)6-5-7-9(10)3/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIUSVJMMPOOQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=CC=C1C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
